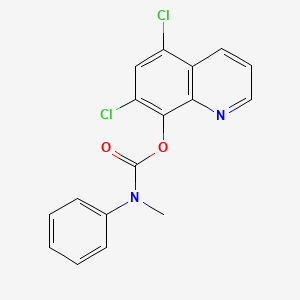
5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
5,7-Dichloro-8-quinolinyl methyl(phenyl)carbamate has been a compound of interest in various synthetic and chemical transformation studies. For example, research has explored the reaction of phenyl N-(8-quinolinyl)carbamate with sodium borohydride to afford 1,2-dihydro-4H-imidazo-[5,4,1-ij]quinolin-2-one, highlighting the compound's potential for functionalization and transformation into diverse heterocyclic structures (Saari et al., 1982).
Antimalarial Activity
A series of derivatives related to 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate has been prepared and evaluated for antimalarial activity. These studies found that certain derivatives exhibit excellent activity against resistant strains of malaria parasites and have pharmacokinetic properties that may allow for prolonged protection against infection even after oral administration, indicating their significant potential in antimalarial drug development (Werbel et al., 1986).
Anticancer Potential
Quinoxaline derivatives, including those structurally related to 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate, have been investigated for their anticancer properties. Studies involving synthesis, crystal structure, and docking predictions have suggested potential anticancer activity against human proteins, with promising interactions at active site regions. This research provides a foundation for further exploration of these compounds as anticancer agents (Abad et al., 2021).
Cytotoxic and Molecular Docking Studies
Research on 6,7-dichloro-2-methyl-5,8-quinolinedione, a compound closely related to 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate, has revealed its potential as an anticancer active compound. Through various experimental and quantum chemical calculations, this compound has demonstrated higher cytotoxic activity against certain cancer cell lines, further supported by molecular docking studies to examine interactions with relevant enzymes (Kadela-Tomanek et al., 2018).
Control of Vibriosis in Aquaculture
Studies have indicated the usefulness of substituted quinolines, including 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate, for the control of vibriosis in turbot, a significant concern in aquaculture. These compounds have shown rapid inactivation of bacterial isolates and control of disease manifestation in fish, highlighting their potential application in aquaculture disease management (Austin et al., 1982).
Propriétés
IUPAC Name |
(5,7-dichloroquinolin-8-yl) N-methyl-N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-21(11-6-3-2-4-7-11)17(22)23-16-14(19)10-13(18)12-8-5-9-20-15(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCTVODKYLZZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

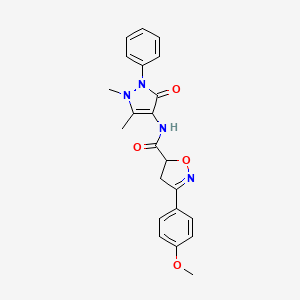
![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)
![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)
![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)
![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)
![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)
![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)
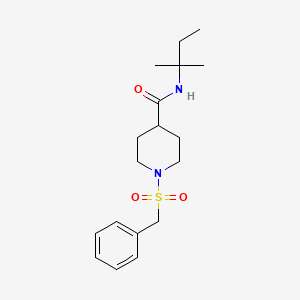
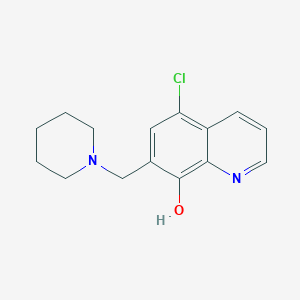
![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)
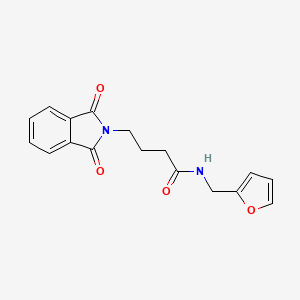
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)